molecular formula C6H12ClNO2S B6192626 3lambda6-thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride CAS No. 2680531-32-0

3lambda6-thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride

Cat. No.: B6192626
CAS No.: 2680531-32-0
M. Wt: 197.7
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Description

3lambda6-thia-6-azabicyclo[321]octane-3,3-dione hydrochloride is a bicyclic compound that features a sulfur and nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3lambda6-thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the cyclization of a suitable precursor that contains both sulfur and nitrogen atoms. This can be achieved through a series of condensation reactions.

    Oxidation and Functionalization: The bicyclic core is then subjected to oxidation to introduce the dione functionality. This step often requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

3lambda6-thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dione functionality, potentially converting it to a diol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3lambda6-thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 3lambda6-thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 3lambda6-thia-8-azabicyclo[3.2.1]octane-3,3-dione hydrochloride
  • 3lambda6-thia-6-azabicyclo[3.2.1]octane-2,3-dione hydrochloride

Uniqueness

3lambda6-thia-6-azabicyclo[321]octane-3,3-dione hydrochloride is unique due to its specific bicyclic structure and the positioning of the sulfur and nitrogen atoms This configuration imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs

Properties

CAS No.

2680531-32-0

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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